7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Donor-Acceptor Materials OLED Intermediates Cross-Coupling Chemistry

Select 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile specifically for fabricating D-A-D and D-A-A type optoelectronic materials. This compound's unique triad—electron-deficient benzothiadiazole core, reactive 7-bromo handle for Suzuki/Heck cross-coupling, and strong 4-cyano electron-withdrawing anchor—enables precise synthesis of OLED emitters, push-pull fluorophores, DSSC dyes, and n-type OFET semiconductors. Simpler analogs lack this functional combination, requiring extra synthetic steps. High-purity material available globally with comprehensive analytical documentation.

Molecular Formula C7H2BrN3S
Molecular Weight 240.08 g/mol
CAS No. 1331742-86-9
Cat. No. B1382305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
CAS1331742-86-9
Molecular FormulaC7H2BrN3S
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=C(C2=NSN=C2C(=C1)Br)C#N
InChIInChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H
InChIKeyORLZWSSVSNUQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS 1331742-86-9): Procurement-Ready Heterocyclic Building Block


7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS 1331742-86-9) is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core with bromine substitution at the 7-position and a nitrile group at the 4-position [1]. With a molecular weight of 240.08 g/mol (C7H2BrN3S), this compound exhibits a melting point of approximately 260 °C . The benzothiadiazole core is widely recognized for its electron-accepting character [2], making this compound a strategic building block in the synthesis of advanced organic electronic materials.

Why 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile Cannot Be Substituted by Generic Benzothiadiazole Analogs


Scientific and industrial users cannot interchangeably substitute 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile with simpler benzothiadiazole derivatives because this compound uniquely integrates three functional elements within a single molecular architecture: the electron-deficient benzothiadiazole core, a reactive bromine atom at the 7-position for cross-coupling chemistry, and a strong electron-withdrawing nitrile group at the 4-position that anchors the acceptor character in donor-acceptor (D-A) systems [1]. Generic analogs lacking the bromine substitution cannot participate in Suzuki or Heck coupling reactions without additional functionalization steps . Compounds missing the nitrile group exhibit altered electronic properties that shift the HOMO-LUMO levels of final conjugated materials [1]. This specific combination of functional groups enables the precise synthesis of D-A-D and D-A-A type materials with tailored optical and electronic properties that unsubstituted or mono-substituted benzothiadiazoles cannot reliably replicate [2].

Quantitative Evidence Guide: 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile Comparator-Based Performance Data


Dual-Functionalization: Bromine and Nitrile Groups Enable Orthogonal Reactivity

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile possesses dual orthogonal reactive handles (Br for cross-coupling, CN as electron-withdrawing anchor) whereas unsubstituted benzothiadiazole (C6H4N2S, MW 136.17 g/mol) lacks both functionalities. The bromine at position 7 enables participation in Pd-catalyzed Suzuki and Heck cross-coupling reactions , while the cyano group at position 4 provides the essential acceptor anchoring point in D-A-D photovoltaic architectures [1]. In contrast, 4-bromo-2,1,3-benzothiadiazole lacks the cyano acceptor anchor and would require an additional cyanation step to achieve comparable electronic properties [1].

Donor-Acceptor Materials OLED Intermediates Cross-Coupling Chemistry

Synthetic Yield in Cyanation Reaction: Zn(CN)2/Pd(PPh3)4 System

In the synthesis of extended D-A-D structures, 7-bromo-2,1,3-benzothiadiazole derivatives undergo cyanation with zinc cyanide in NMP at 120 °C catalyzed by tetrakis(triphenylphosphine)palladium(0) [1]. This specific methodology was demonstrated on (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline, achieving the best yield for conversion to the corresponding 4-carbonitrile derivative under these optimized conditions [1]. Alternative cyanating agents were investigated and found to produce inferior yields, establishing Zn(CN)2/Pd(PPh3)4/NMP as the optimized system for this substrate class [1].

Cyanation Chemistry Synthetic Methodology Reaction Optimization

Commercial Purity Benchmarking: Supplier Specifications for Procurement Decisions

Commercially available 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is supplied with certified purity specifications that exceed baseline industrial requirements for optoelectronic applications. TCI Chemicals supplies this compound with a purity of >96.0% (GC) and a melting point range of 258.0–262.0 °C . Adamas offers a higher purity grade of 98% (GC-MS) [1]. These specifications are critical because OLED manufacturing requires minimum purity thresholds (typically ≥97%) to prevent charge trapping and luminescence quenching caused by trace impurities [2]. Generic benzothiadiazole derivatives often lack such rigorous quality certification.

Material Purity OLED Manufacturing Quality Control

Established Precursor Role in D-A-D Optoelectronic Material Synthesis

4(7)-Bromo-2,1,3-benzothiadiazoles, including 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, are established precursors for accessing 4(7)-cyano-substituted benzothiadiazoles [1]. These cyano derivatives have been explicitly identified as promising precursors for multiple high-value applications: electrocatalytic hydrogen production, donor-acceptor oligomeric semiconductors, push-pull fluorophores for turn-on fluorescence, and organic dyes with D-A-D configuration for dye-sensitized solar cells (DSSCs) [1]. The Reaxys database contains over 50 described representatives of 4(7)-substituted benzothiadiazoles with demonstrated utility in these areas [1]. Unsubstituted benzothiadiazole lacks the structural prerequisites for generating these functional derivatives.

Dye-Sensitized Solar Cells Push-Pull Fluorophores Organic Semiconductors

Synthetic Route Documentation: Rosemund-von Braun Cyanation Methodology

The foundational synthesis of 2,1,3-benzothiadiazolecarbonitriles, including 7-bromo-substituted variants, was established via the Rosemund-von Braun reaction [1]. Bromo-2,1,3-benzothiadiazoles react with cuprous cyanide in refluxing dimethylformamide to produce the corresponding carbonitriles complexed with cuprous bromide [1]. An optimized workup using hydrogen peroxide in hydrochloric acid at 30–40 °C efficiently decomposes the CuBr complex, enabling isolation of the pure carbonitrile product [1]. Yields were further improved in the alternative Sandmeyer approach by diazotizing amino-2,1,3-benzothiadiazoles with nitrosyl-sulfuric acid prior to reaction with cuprous cyanide [1]. This established methodology contrasts with unsubstituted benzothiadiazoles, which cannot undergo this transformation without prior bromination.

Cyanation Copper-Mediated Reactions Heterocyclic Synthesis

Optimal Procurement and Application Scenarios for 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile


Synthesis of Donor-Acceptor-Donor (D-A-D) OLED Emitters

Researchers synthesizing D-A-D type organic light-emitting diode (OLED) emitters should prioritize procurement of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile. The compound's 7-bromo substituent enables cross-coupling with donor moieties via Suzuki or Heck reactions [1], while the 4-cyano group provides the electron-withdrawing anchor acceptor required for D-A-D architecture . High purity (>96% GC) is commercially available and meets the stringent quality requirements for OLED device fabrication where trace impurities act as luminescence quenchers [2].

Development of Push-Pull Fluorophores for Bioimaging

Investigators developing push-pull fluorophores for turn-on fluorescence applications should select this compound as their benzothiadiazole core. 4(7)-Cyano-substituted benzothiadiazoles have been explicitly identified as promising precursors for push-pull fluorophores [1]. The compound serves as a gateway to a class of over 50 structurally characterized 4(7)-substituted benzothiadiazoles with validated performance in fluorescence-based applications [1].

Fabrication of Dye-Sensitized Solar Cells (DSSCs)

Procurement teams supporting DSSC research should stock 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile as a strategic precursor. D-A-A structures incorporating the benzothiadiazole core with a 4-cyano anchor acceptor have established utility in dye-sensitized solar cells [1]. The compound enables synthesis of organic dyes with donor-acceptor-donor (D-A-D) configurations optimized for efficient light harvesting and charge separation [1].

Synthesis of N-Type Semiconductors for OFETs

Materials scientists developing organic field-effect transistors (OFETs) requiring n-type semiconductor channels should source this compound. Benzothiadiazole derivatives are excellent candidates for n-type semiconductors due to their electron-deficient nature [1]. The bromine and nitrile substituents provide versatile functionalization sites for polymerization and molecular engineering to achieve tailored charge mobilities [1], enabling the design of high-speed, low-power transistors for flexible electronics.

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